molecular formula C15H16N4OS B2657915 2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 894000-46-5

2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2657915
CAS No.: 894000-46-5
M. Wt: 300.38
InChI Key: PTCIUOIZYFJSBD-UHFFFAOYSA-N
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Description

2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound featuring a pyridazine ring substituted with a pyridinyl group and a sulfanyl group, along with a pyrrolidinyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the pyridazin-3-yl core. One common method involves the reaction of 6-(pyridin-2-yl)pyridazin-3(2H)-one with appropriate thiol reagents to introduce the sulfanyl group. The pyrrolidin-1-yl ethanone moiety can be introduced through nucleophilic substitution reactions, often using pyrrolidine and ethanoyl chloride under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazin-3-yl core can be reduced under catalytic hydrogenation conditions to yield dihydropyridazine derivatives.

    Substitution: The pyrrolidin-1-yl ethanone moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Catalytic hydrogenation (e.g., palladium on carbon)

    Nucleophiles: Pyrrolidine, ethanoyl chloride

Major Products

    Sulfoxides and Sulfones: Formed from oxidation of the sulfanyl group

    Dihydropyridazine Derivatives: Formed from reduction of the pyridazin-3-yl core

    Substituted Ethanone Derivatives: Formed from nucleophilic substitution reactions

Scientific Research Applications

2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antibacterial, and antioxidant properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The pyridazin-3-yl core is known to interact with enzymes and receptors involved in inflammatory and oxidative stress pathways. The sulfanyl group may enhance the compound’s ability to modulate redox-sensitive targets, while the pyrrolidin-1-yl ethanone moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: This compound shares a similar pyridazin-3-yl core but differs in the substituents attached to the core.

    6-(Pyridin-2-yl)pyridazin-3(2H)-one: This compound lacks the sulfanyl and pyrrolidin-1-yl ethanone moieties, making it structurally simpler.

Uniqueness

2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is unique due to its combination of a pyridazin-3-yl core with a sulfanyl group and a pyrrolidin-1-yl ethanone moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(6-pyridin-2-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c20-15(19-9-3-4-10-19)11-21-14-7-6-13(17-18-14)12-5-1-2-8-16-12/h1-2,5-8H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCIUOIZYFJSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815842
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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